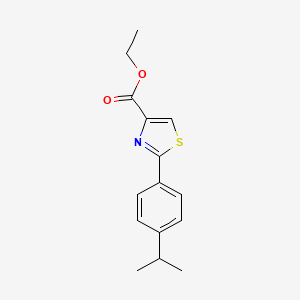

Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-9-19-14(16-13)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWSEWYDJBUKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677308 | |

| Record name | Ethyl 2-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-07-6 | |

| Record name | Ethyl 2-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The preparation of Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate typically involves the formation of the thiazole ring via cyclocondensation reactions, followed by esterification or substitution to introduce the ethyl carboxylate group.

Cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., potassium carbonate or sodium hydroxide) is commonly employed to form the thiazole ring system. This method allows the formation of the thiazole core with an ethyl ester functionality at the 4-position.

The 4-isopropylphenyl substituent is introduced either by using appropriately substituted thiourea or via subsequent substitution reactions on the thiazole ring.

Alternative routes involve the reaction of 2-isopropylthiazole with ethyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to avoid hydrolysis of ethyl chloroformate.

Detailed Reaction Conditions and Mechanisms

| Step | Reactants & Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl 2-bromoacetate + 4-isopropylthiourea | Basic medium (K₂CO₃ or NaOH) | Cyclocondensation forming thiazole ring |

| 2 | Resulting thiazole intermediate + ethyl chloroformate + triethylamine | Anhydrous, room temperature to mild heating | Formation of ethyl ester at 4-position |

The base facilitates nucleophilic attack of the thiourea sulfur and nitrogen atoms on the α-bromoester, promoting ring closure to the thiazole.

The reaction with ethyl chloroformate introduces the ethyl carboxylate group via nucleophilic acyl substitution.

Anhydrous conditions are critical to prevent premature hydrolysis of ethyl chloroformate, ensuring high yield and purity.

Related Synthetic Strategies in Thiazole Chemistry

Research on analogous ethyl thiazole carboxylates provides insight into advanced preparation methods:

Synthesis of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives involves multi-step procedures starting from ethyl 2-aminothiazole-4-carboxylate, including chlorosulfonylation and subsequent substitution with amines under controlled temperatures, monitored by TLC and LCMS.

These reactions emphasize careful temperature control (e.g., -20 °C to room temperature) and stoichiometric reagent addition to ensure selective functionalization and high purity.

Work-up procedures vary depending on the derivative but often include precipitation, filtration, and washing to isolate the target compounds.

Challenges and Improvements in Preparation

The development of improved processes focuses on safer, more economical, and environmentally friendly methods while maintaining or improving yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation with ethyl 2-bromoacetate and thiourea derivatives | Ethyl 2-bromoacetate, thiourea, K₂CO₃ or NaOH | Basic, mild heating | Straightforward, good yields | Requires careful control of base and temperature |

| Reaction of 2-isopropylthiazole with ethyl chloroformate | 2-isopropylthiazole, ethyl chloroformate, triethylamine | Anhydrous, room temperature | High selectivity for ester formation | Sensitive to moisture, requires dry conditions |

| Multi-step sulfamoyl derivatives synthesis | Ethyl 2-aminothiazole-4-carboxylate, chlorosulfonyl reagents, amines | Low temperature (-20 °C to RT) | Enables diverse substitutions | Multi-step, complex work-up |

| Improved industrial processes avoiding toxic cyanides | Various intermediates, alternative cyanation reagents | Controlled temperature, salt formation | Safer, environmentally friendly | Process development ongoing |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines or other reduced derivatives .

Scientific Research Applications

Biological Activities

Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate has been investigated for its potential biological activities, particularly in the following areas:

- Anticancer Activity : Research indicates that thiazole derivatives exhibit anticancer properties. This compound may function as an inhibitor of specific cancer cell lines by interfering with cellular pathways involved in proliferation and survival .

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Enzyme Inhibition : this compound has been identified as a potential inhibitor of enzymes related to cancer progression and other diseases. Its structural characteristics allow it to interact effectively with enzyme active sites .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Therapy : Due to its potential anticancer properties, this compound could be developed into a therapeutic agent for various types of cancer, particularly those resistant to conventional treatments.

- Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics amid rising antibiotic resistance.

- Enzyme Targeting in Disease Management : By inhibiting specific enzymes linked to disease progression (e.g., kinases involved in cancer), this compound can be explored for its utility in targeted therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes or block receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development.

Biological Activity

Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 275.37 g/mol. The compound features a thiazole ring, which is known for its ability to interact with biological targets, enhancing its pharmacological potential. The specific substitution pattern on the thiazole ring contributes to its unique chemical and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole moiety can modulate enzyme activity and receptor interactions, leading to a range of biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can have therapeutic implications in diseases such as cancer.

- Receptor Modulation : It can block or activate receptor sites, influencing cellular signaling pathways critical for cell proliferation and survival .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. It has been tested against several cancer cell lines, demonstrating potent antiproliferative effects:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung Carcinoma) | 1.16 | High antiproliferative |

| MCF7 (Breast Carcinoma) | 0.877 | Effective at low doses |

| Jurkat E6.1 (T-cell) | Varied | Promising results |

The mechanism by which it induces cell death appears to involve apoptosis through caspase activation pathways, particularly caspases 3, 8, and 9 .

Case Studies

- Antitumor Activity : In a study conducted by Luesch et al., this compound was evaluated for its antitumor effects in vivo. Results indicated a significant reduction in tumor size in treated groups compared to controls, supporting its potential as an anticancer agent .

- Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of various thiazole derivatives, highlighting this compound as one of the most effective compounds against resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-isopropylphenyl)thiazole-4-carboxylate?

The synthesis typically involves cyclization reactions of precursors such as ethyl acetoacetate, substituted benzaldehydes, and thiourea under acidic conditions. For example, substituting 4-methoxybenzaldehyde (as in ) with 4-isopropylbenzaldehyde in a Hantzsch thiazole synthesis can yield the target compound. Key steps include:

- Cyclization : Reacting ethyl acetoacetate with 4-isopropylbenzaldehyde and thiourea in ethanol under reflux with catalytic acetic acid .

- Purification : Column chromatography or recrystallization to isolate the product .

- Yield optimization : Adjusting stoichiometry, solvent polarity, and reaction time (e.g., microwave-assisted synthesis for faster kinetics) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm in NMR) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z 291.35 for ) .

- X-ray crystallography : Resolves 3D structure and confirms substituent positions (using SHELX programs for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

A factorial design approach can systematically evaluate variables:

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial tests) and controls .

- Structural analogs : Compare activity of derivatives (e.g., bromine vs. methyl substituents; see vs. 14).

- Purity validation : HPLC or GC-MS to rule out impurities affecting bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Screen against targets like topoisomerase II or bacterial enzymes (AutoDock Vina) to identify binding affinities .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR modeling : Correlate substituent electronic effects (Hammett constants) with activity trends .

Methodological Insights

Q. How to design derivatives for enhanced biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., Br, NO) at the phenyl ring increase antimicrobial potency by enhancing electrophilicity .

- Ester hydrolysis : Convert ethyl ester to carboxylic acid for improved solubility and target engagement .

Q. What experimental approaches validate the compound’s mechanism of action?

- Cellular assays : Measure ROS generation or DNA damage (Comet assay) for anticancer activity .

- Enzyme inhibition : Use fluorometric assays to quantify inhibition of bacterial dihydrofolate reductase .

- In vivo models : Test toxicity and efficacy in zebrafish or murine models for translational relevance .

Data Contradiction Analysis

Example : Discrepancies in IC values across studies may arise from:

- Assay conditions : Varying pH or serum content alters compound stability .

- Stereochemical impurities : Chiral centers (if present) require enantiomeric resolution (HPLC with chiral columns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.